molecular formula C7H12ClN3S2 B1380908 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride CAS No. 1864064-83-4

2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride

Cat. No.: B1380908
CAS No.: 1864064-83-4
M. Wt: 237.8 g/mol
InChI Key: QGJQECLBONCNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile intermediate for the development of novel therapeutic agents . Its structure incorporates a 1,3,4-thiadiazole core, a well-established pharmacophore known to act as a bioisostere for pyrimidine bases, which enables its derivatives to interfere with critical cellular processes like DNA replication . This scaffold is also characterized by its mesoionic nature, which contributes to good cell membrane permeability and oral bioavailability, thereby enhancing the compound's interaction with biological targets . The azetidine ring, connected via a methylsulfanyl linker, provides conformational rigidity and can significantly influence the molecule's binding affinity to various receptors . Research highlights the particular promise of 1,3,4-thiadiazole derivatives in oncology, where they have demonstrated potent antiproliferative effects against a range of cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) . The mechanism of action for such compounds often involves the induction of DNA damage, leading to cell cycle arrest and the triggering of apoptosis (programmed cell death) . Beyond oncology, this chemical scaffold is extensively investigated for its antimicrobial properties, offering a potential pathway for addressing the growing challenge of antibiotic-resistant bacteria . The hydrochloride salt form of this compound improves its solubility and stability, making it highly suitable for pharmaceutical and biochemical applications in a research setting .

Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(12-5)11-4-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJQECLBONCNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Substituted-1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles typically involves cyclization of thioamides with carbon disulfide under basic conditions:

Step Reaction Description Conditions References
1 Thioamide reacts with hydrazine to form amidrazone Inert solvent, 0-60°C ,
2 Amidrazone reacts with carbon disulfide in the presence of alkali metal hydroxide Reflux, inert solvent
3 Acidification precipitates the thiadiazole Concentrated sulfuric acid, controlled addition

This method yields 2-methyl-1,3,4-thiadiazole-5-thiol with high purity, often exceeding 99% purity, and is scalable for industrial production.

Specific Synthesis of 2-Methyl-1,3,4-Thiadiazole-5-Thiol

The process involves:

  • Reacting thioacetamide with hydrazine to generate amidrazone.
  • Reacting amidrazone with carbon disulfide under basic conditions to form an iminodithiocarbazate.
  • Cyclization of the intermediate to form the thiadiazole ring.
  • Acidification to precipitate the thiadiazole derivative.

The yields are typically high (~85-90%), with purification via recrystallization from water or ethanol.

Introduction of the Azetidin-3-ylmethyl Group

Synthesis of Azetidin-3-ylmethyl Derivatives

Research indicates that azetidinones can be synthesized via cyclization of Schiff bases with chloroacetyl chloride:

Step Reaction Description Conditions References
1 Formation of Schiff base from appropriate amines Reflux in ethanol
2 Cyclization with chloroacetyl chloride In dry Dioxan, at 10°C
3 Purification of azetidinone Recrystallization

The azetidin-3-ylmethyl group can be introduced via nucleophilic substitution or coupling reactions, often employing suitable linkers or protecting groups to ensure regioselectivity.

Coupling with Thiadiazole Core

The thiadiazole core bearing reactive sites (e.g., halogenated derivatives) can undergo nucleophilic substitution with the azetidin-3-ylmethylamine or related intermediates, forming the desired linkage.

Final Salt Formation

The synthesized compound is then treated with hydrochloric acid to form the hydrochloride salt:

Step Reaction Description Conditions References
1 Dissolution of the free base in a suitable solvent Ethanol or water ,
2 Addition of concentrated HCl Dropwise, at room temperature
3 Precipitation and drying Under reduced pressure

The hydrochloride form enhances the compound's stability, solubility, and bioavailability.

Summary of the Preparation Method

Stage Key Reactions Conditions Yield References
1 Synthesis of 2-methyl-1,3,4-thiadiazole-5-thiol Reflux, acidification ~85-90% ,
2 Preparation of azetidin-3-ylmethyl intermediate Cyclization of Schiff bases Moderate to high
3 Coupling of thiadiazole core with azetidin-3-ylmethyl group Nucleophilic substitution Variable
4 Salt formation with HCl Acid addition Quantitative

Notes and Optimization Strategies

  • Reaction temperature control is critical during cyclization and coupling steps to prevent side reactions.
  • Purification via recrystallization from ethanol or water ensures high purity (>99%).
  • Scalability has been demonstrated with yields exceeding 80%, suitable for industrial synthesis.
  • Impurities such as oligomers or unreacted intermediates can be minimized through optimized reaction times and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the azetidine moiety, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives or ring-opened products.

    Substitution: Various azetidine derivatives with different functional groups.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antibacterial properties. Specifically, 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride has been evaluated for its effectiveness against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's mechanism involves inhibiting bacterial cell wall synthesis and interfering with essential metabolic pathways. This dual action makes it a potent candidate for treating infections caused by resistant strains of bacteria.
  • Case Studies : In a study published in Antimicrobial Agents and Chemotherapy, derivatives of thiadiazoles were shown to have minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity.

  • Efficacy : Laboratory studies have shown that it effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The observed MIC values ranged from 32 to 64 µg/mL depending on the strain tested .
  • Research Findings : A comprehensive study indicated that the compound's antifungal properties are linked to its ability to disrupt fungal cell membrane integrity .

Potential Therapeutic Uses

Given its broad-spectrum antimicrobial activity, this compound could be utilized in various therapeutic contexts:

  • Infection Treatment : The compound may serve as an effective treatment option for skin infections, urinary tract infections, and respiratory infections caused by resistant pathogens.
  • Combination Therapies : Preliminary studies suggest that this compound could be used in combination with other antibiotics to enhance efficacy and reduce resistance development.

Mechanism of Action

The mechanism by which 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride exerts its effects involves several pathways:

    Molecular Targets: The compound can interact with enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole Derivatives

The table below highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents Key Features Biological Activity Reference
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride Azetidine-methylthio, 5-methyl Hydrochloride salt improves solubility; azetidine may enhance binding to receptors Presumed receptor modulation (inferred from analogs) N/A (target compound)
2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole (6cf) Fluorophenyl, trimethoxyphenyl-oxazole Hybrid oxazole-thiadiazole structure Antiproliferative activity (IC₅₀ comparable to 5-fluorouracil)
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Oxadiazole, nitro-phenyl Nitro group enhances electrophilicity; benzamide linker Potential anticancer/viral applications (patented)
2-Amino-5-ethyl-1,3,4-thiadiazole Amino, ethyl Ethyl group increases lipophilicity Research applications in organic synthesis
5-Amino-1,3,4-thiadiazole-2-thiol Amino, thiol Thiol group enables disulfide bonding Intermediate in drug synthesis
2-((6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl)thio)-5-methyl-1,3,4-thiadiazole Quinoxaline, trifluoromethyl Chloro/trifluoromethyl groups enhance binding affinity GLP-1 receptor modulation (docking score: -7.979 kcal/mol)

Functional Group Impact on Activity

  • Azetidine vs. Oxazole/Azetidine vs.
  • Methyl vs. Ethyl Substitution: Ethyl-substituted analogs (e.g., 2-amino-5-ethyl-1,3,4-thiadiazole) exhibit higher lipophilicity, which could influence membrane permeability but may reduce aqueous solubility compared to methyl derivatives .
  • Thioether Linkages : Compounds with aromatic thioether substituents (e.g., 6cf) show enhanced antiproliferative activity, suggesting the thiadiazole-thioether scaffold is critical for cytotoxicity .

Pharmacological and Computational Insights

  • Antiproliferative Activity : Compound 6cf, a structural hybrid of thiadiazole and oxazole, demonstrated potency against cancer cell lines, highlighting the importance of aryl substituents in enhancing activity .
  • Receptor Binding: The quinoxaline-substituted analog () showed strong binding to the GLP-1 receptor, suggesting that bulky electron-withdrawing groups (e.g., trifluoromethyl) improve allosteric modulation .

Biological Activity

The compound 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores its biological activities, including antibacterial, antifungal, anticancer properties, and its mechanisms of action based on current research findings.

Structure and Synthesis

The structure of this compound features a thiadiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of azetidine derivatives with thiadiazole precursors under controlled conditions.

Antibacterial Activity

Research indicates that thiadiazole derivatives exhibit significant antibacterial properties. For instance, compounds with a similar structure have shown effectiveness against various strains of bacteria, including Mycobacterium tuberculosis . In vitro studies demonstrated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2AE. coli32 µg/mL
2BS. aureus16 µg/mL
2CM. tuberculosis8 µg/mL

These findings suggest that the azetidine and thiadiazole moieties play crucial roles in enhancing antibacterial efficacy .

Antifungal Activity

Thiadiazole derivatives have also been evaluated for antifungal activity. In studies involving various fungal strains, these compounds demonstrated notable inhibition. For example:

CompoundFungal StrainInhibition Zone (mm)
3ACandida albicans20
3BAspergillus niger15

The mechanism of action is believed to involve disruption of fungal cell wall synthesis and function .

Anticancer Properties

Emerging evidence suggests that thiadiazole derivatives possess anticancer properties. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)10
A549 (Lung)15

These results indicate potential for further development as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiadiazoles can inhibit key enzymes involved in bacterial and fungal metabolism.
  • Cell Membrane Disruption : They may disrupt microbial cell membranes, leading to increased permeability and cell death.
  • Interaction with DNA : Some derivatives have shown the ability to intercalate into DNA, affecting replication and transcription processes.

Study on Antitubercular Activity

A study published in a peer-reviewed journal highlighted the effectiveness of a thiadiazole derivative against multidrug-resistant strains of M. tuberculosis. The compound exhibited a significant reduction in bacterial load in treated mice compared to controls .

Clinical Relevance

In clinical settings, compounds derived from the thiadiazole scaffold are being explored for their potential as new therapeutic agents against resistant bacterial strains and various cancers. Their ability to modulate biological pathways makes them promising candidates for drug development.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride?

  • Methodological Answer : The synthesis of thiadiazole derivatives often involves coupling reactions between thiol-containing precursors and alkyl/aryl halides. For example, 5-methyl-1,3,4-thiadiazole-2-thiol (a structural analog) can react with substituted iodobenzene under Ullmann-type coupling conditions using CuI as a catalyst and 2-picolinic acid as a ligand in dimethyl sulfoxide (DMSO) at 70–80°C for 24–36 hours . Adapting this protocol, the azetidin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction between 5-methyl-1,3,4-thiadiazole-2-thiol and an azetidine-derived alkylating agent (e.g., 3-(chloromethyl)azetidine hydrochloride). Post-synthesis, purification via column chromatography and recrystallization ensures product integrity.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the azetidine ring (e.g., δ 3.5–4.0 ppm for N–CH2–S protons) and methyl groups (δ 2.5–3.0 ppm) .
  • IR Spectroscopy : Confirm thioether (C–S–C, ~600–700 cm⁻¹) and hydrochloride salt (N–H stretch, ~2500 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ ion for C7H12ClN3S2: theoretical m/z 262.0) .
  • HPLC/GC : Assess purity (>95% recommended for biological assays) .

Q. What are the stability considerations for handling this hydrochloride salt?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hygroscopic degradation .
  • Solubility : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) for biological assays. Adjust pH to avoid hydrolysis of the azetidine ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational (DFT) predictions?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., azetidine ring puckering) using WinGX/ORTEP for crystal structure refinement .
  • DFT Optimization : Compare computed (e.g., Gaussian/B3LYP) and experimental NMR/IR data. Discrepancies may arise from solvent effects or crystal packing forces not accounted for in simulations .
  • Dynamic NMR : Probe conformational flexibility of the azetidine moiety at variable temperatures to explain split peaks .

Q. What strategies are recommended for analyzing biological activity via molecular docking?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with thiadiazole-binding motifs (e.g., kinase ATP pockets or bacterial enzyme active sites) .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Parameterize the thioether and azetidine groups accurately.
  • Validation : Cross-check docking poses with experimental IC50 values from enzyme inhibition assays (e.g., for antimicrobial or anticancer activity) .

Q. How does the azetidine ring’s strain influence reactivity and bioactivity?

  • Methodological Answer :
  • Reactivity : The ring strain enhances nucleophilic substitution at the azetidine nitrogen, enabling functionalization (e.g., acylations) for SAR studies .
  • Bioactivity : Compare the compound’s potency against analogs with non-strained amines (e.g., piperidine). Increased rigidity may improve target selectivity but reduce metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.